5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid
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Overview
Description
5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiadiazole ring .
Scientific Research Applications
5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to key enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
1,3,4-Thiadiazole: Known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Thiazole: A related heterocyclic compound with applications in medicinal chemistry and material science.
Uniqueness
5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and targets .
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
5-(2-methylpropyl)thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4(2)3-5-6(7(10)11)8-9-12-5/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
WYFSGUQIECHHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=NS1)C(=O)O |
Origin of Product |
United States |
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